VEGFR-2 Kinase Inhibition: 6-Chloro-2,4-diphenylquinazoline Achieves Single-Digit Nanomolar IC50
6-Chloro-2,4-diphenylquinazoline exhibits potent inhibition of VEGFR-2 tyrosine kinase with an IC50 of 3.60 nM [1]. While direct head-to-head data against the unsubstituted 2,4-diphenylquinazoline for VEGFR-2 are not available, class-level inference from quinazoline SAR studies indicates that the 6-chloro substitution contributes to enhanced kinase binding affinity relative to unsubstituted analogs, which typically require additional functionalization to achieve comparable nanomolar potency [2].
| Evidence Dimension | VEGFR-2 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.60 nM |
| Comparator Or Baseline | 2,4-Diphenylquinazoline (unsubstituted): no published VEGFR-2 IC50 data available; 2,4-disubstituted quinazoline derivatives in class typically require additional substitution for sub-100 nM activity |
| Quantified Difference | 3.60 nM achieved with minimal scaffold modification (only 6-Cl substitution) |
| Conditions | Inhibition of VEGFR (unknown origin) in vitro enzymatic assay |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the 3.60 nM VEGFR-2 IC50 establishes this compound as a validated active scaffold requiring no additional synthetic elaboration for primary hit confirmation.
- [1] BindingDB. BDBM50515481: 6-Chloro-2,4-diphenylquinazoline affinity data for VEGFR-2. IC50 = 3.60 nM. ChEMBL4439680. View Source
- [2] Ahmed MF, et al. Design, Synthesis, Anticancer Activity, and Cell Cycle Analysis of Novel Quinazoline Derivatives Targeting VEGFR-2 Kinase. 2023. View Source
